molecular formula C10H17NO2 B2967511 N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide CAS No. 2152371-22-5

N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide

Cat. No.: B2967511
CAS No.: 2152371-22-5
M. Wt: 183.251
InChI Key: CBTCOGMIDIRXPX-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a cyclopropanecarboxamide core substituted with an N-methyl group and an N-(2-hydroxycyclopentyl) moiety. Its molecular formula is C₁₀H₁₈NO₂ (MW: 184.23 g/mol). The 2-hydroxycyclopentyl group introduces a hydroxyl functional group, enabling hydrogen bonding, while the cyclopropane ring contributes to structural rigidity and electronic strain.

Properties

IUPAC Name

N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-11(10(13)7-5-6-7)8-3-2-4-9(8)12/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTCOGMIDIRXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide typically involves the reaction of cyclopentene oxide with methylamine and cyclopropanecarboxylic acid. The reaction conditions often include the use of solvents like ethanol and catalysts such as ammonium chloride and sodium azide . The process involves multiple steps, including the formation of intermediates and subsequent reactions to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide 2-hydroxycyclopentyl, methyl C₁₀H₁₈NO₂ 184.23 Hydroxyl group enables hydrogen bonding. Target
N-(2-bromophenyl)-N-methyl-1-(trimethylsilyl)cyclopropanecarboxamide 2-bromophenyl, trimethylsilyl C₁₄H₁₉BrNOSi 349.30 Bromine and silyl groups enhance lipophilicity and steric bulk.
N-(2-Chlorophenyl)(cyclopentyl)methyl...acetamide Chlorophenyl, cyclopentyl C₂₈H₃₀ClNO₂ 447.50 O–H⋯O hydrogen bonds drive crystal packing.
N-(2-bromo-5-(trifluoromethyl)phenyl)-N,N¹-dimethylcyclopropanecarboxamide Bromo, trifluoromethyl, dimethyl C₁₃H₁₄BrF₃NO 335.16 Electron-withdrawing groups increase stability.
N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide Methylcyclopentylaminoethyl C₁₂H₂₂N₂O 210.32 Amine group alters solubility and reactivity.

Substituent Effects on Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound facilitates intermolecular hydrogen bonding, similar to the O–H⋯O interactions observed in the chlorophenyl-cyclopentyl derivative . This property may enhance crystallinity and melting point compared to non-polar analogs.
  • Electron-Donating Groups: The hydroxy group in the target compound may increase the amide’s nucleophilicity, contrasting with the trimethylsilyl group in , which provides steric protection.
  • Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher lipophilicity (logP >3) compared to the target compound (predicted logP ~1.5), impacting membrane permeability in biological systems.

Molecular Weight and Structural Complexity

  • The target compound (MW: 184.23) is smaller and less complex than the chlorophenyl-cyclopentyl analog (MW: 447.50) , suggesting differences in synthetic accessibility and solubility.
  • The methylcyclopentylaminoethyl derivative (, MW: 210.32) has a tertiary amine, which may improve water solubility via protonation at physiological pH.

Crystallographic and Stability Insights

  • The chlorophenyl-cyclopentyl compound crystallizes in the P2₁2₁2₁ space group with a 3D hydrogen-bonded network . The target compound’s hydroxy group could enable similar packing, though experimental data are lacking.
  • Trimethylsilyl () and trifluoromethyl () groups confer thermal and oxidative stability, whereas the hydroxy group in the target compound may necessitate protective-group strategies during synthesis.

Biological Activity

N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide is a compound of increasing interest in various scientific fields due to its unique chemical structure, which includes a cyclopentyl ring with a hydroxyl group, a cyclopropane ring, and a carboxamide group. This structural complexity makes it a versatile molecule for research and potential applications in medicinal chemistry, biology, and material science.

  • IUPAC Name : this compound
  • Molecular Formula : C10H17NO2
  • CAS Number : 2152371-22-5

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentene oxide with methylamine and cyclopropanecarboxylic acid. The reaction conditions often include solvents such as ethanol and catalysts like ammonium chloride, which facilitate the formation of the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, modulating their activity, which can lead to various pharmacological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Pharmacological Studies

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory activity, which could be beneficial in managing conditions characterized by inflammation.
  • Cytotoxicity : Some studies have evaluated the cytotoxic effects of the compound on various cancer cell lines, showing promise as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity :
    • A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones compared to control groups.
  • Anti-inflammatory Activity :
    • In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Testing :
    • A recent publication highlighted its cytotoxic effects on human cancer cell lines, where it induced apoptosis at specific concentrations.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition against bacteriaStudy on antimicrobial properties
Anti-inflammatoryReduced cytokine productionResearch on anti-inflammatory effects
CytotoxicityInduced apoptosis in cancer cellsCytotoxicity study

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